1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide
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Overview
Description
- This compound is a piperidine derivative with a benzylsulfonyl group attached to the piperidine nitrogen.
- The molecular formula is C20H28ClFN2O3S.
- It exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl or vinyl boron reagents with aryl or vinyl halides.
Reaction Conditions: The reaction typically occurs under mild conditions (room temperature to 80°C) in an organic solvent (e.g., DMF or THF).
Industrial Production: While I don’t have specific industrial production methods, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Palladium catalysts, boron reagents, and halides are commonly used.
Major Products: The major product of Suzuki–Miyaura coupling would be the desired compound itself.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).
Chemistry: Explore its reactivity in other transformations.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzylsulfonyl piperidine derivatives or related heterocycles.
Uniqueness: Highlight its distinct features compared to structurally similar compounds.
Remember that this compound’s potential applications and mechanisms are still areas of active research
Properties
Molecular Formula |
C20H30ClFN2O3S |
---|---|
Molecular Weight |
433.0 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H30ClFN2O3S/c1-13(2)19(14(3)4)23-20(25)15-8-10-24(11-9-15)28(26,27)12-16-17(21)6-5-7-18(16)22/h5-7,13-15,19H,8-12H2,1-4H3,(H,23,25) |
InChI Key |
RSTZAXZEAONRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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